4-(2-Bromophenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

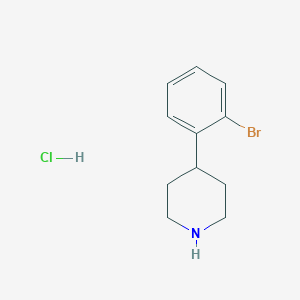

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHWIDOATOABMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620372 | |

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-51-6 | |

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(2-Bromophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for this compound. Due to the limited availability of experimental data in public databases, this guide incorporates predicted spectroscopic data to aid in the characterization of this compound. Furthermore, it explores the potential biological and pharmacological significance of the constituent chemical motifs, the piperidine ring and the 2-bromophenyl group, within the context of medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers and scientists working with or developing novel compounds containing this scaffold.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 2-bromophenyl group. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| IUPAC Name | 4-(2-bromophenyl)piperidine;hydrochloride | (Predicted) |

| Molecular Formula | C₁₁H₁₅BrClN | ChemicalBook |

| Molecular Weight | 276.60 g/mol | ChemicalBook |

| CAS Number | 1198285-51-6 | ChemicalBook |

| Canonical SMILES | C1CNCCC1C2=CC=CC=C2Br.Cl | (Predicted) |

| Appearance | Solid (Predicted) | - |

| Storage Temperature | 2-8°C | ChemicalBook |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for 4-(2-Bromophenyl)piperidine

Note: Data is for the free base form in CDCl₃. Chemical shifts for the hydrochloride salt may vary, particularly for protons near the nitrogen atom.

| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H2', H6' | 7.55 - 7.65 | Doublet | 1H |

| H3', H5' | 7.25 - 7.35 | Triplet | 1H |

| H4' | 7.05 - 7.15 | Triplet | 1H |

| H1' | 7.30 - 7.40 | Doublet | 1H |

| H4 | 2.90 - 3.10 | Multiplet | 1H |

| H2eq, H6eq | 3.10 - 3.25 | Multiplet | 2H |

| H2ax, H6ax | 2.65 - 2.80 | Multiplet | 2H |

| H3eq, H5eq | 1.90 - 2.05 | Multiplet | 2H |

| H3ax, H5ax | 1.65 - 1.80 | Multiplet | 2H |

| NH | 1.50 - 2.50 | Broad Singlet | 1H |

Table 3: Predicted ¹³C NMR Spectral Data for 4-(2-Bromophenyl)piperidine

Note: Data is for the free base form in CDCl₃.

| Atom Number(s) | Predicted Chemical Shift (ppm) |

| C1' | 143 - 145 |

| C2' | 122 - 124 |

| C3' | 132 - 134 |

| C4' | 127 - 129 |

| C5' | 127 - 129 |

| C6' | 130 - 132 |

| C4 | 42 - 44 |

| C2, C6 | 46 - 48 |

| C3, C5 | 33 - 35 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be designed based on modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling. This approach offers a modular and versatile way to form the crucial carbon-carbon bond between the piperidine and phenyl rings.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A common strategy for the synthesis of 2-arylpiperidines involves the Suzuki-Miyaura cross-coupling reaction.[1] This method couples an organoboron compound with an organohalide in the presence of a palladium catalyst.[1] For the synthesis of 4-(2-Bromophenyl)piperidine, a suitable approach would involve the coupling of a protected 4-piperidinylborane derivative with 1,2-dibromobenzene, followed by deprotection and salt formation.

Experimental Protocol:

Step 1: Synthesis of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

This intermediate can be prepared from N-Boc-4-piperidone through various established methods, for instance, via conversion to its enol triflate followed by a Miyaura borylation.

Step 2: Suzuki-Miyaura Coupling

-

To a solution of 1,2-dibromobenzene (1.0 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 equivalents).

-

A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as sodium carbonate (2.0 equivalents), are added to the reaction mixture.

-

The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, N-Boc-4-(2-bromophenyl)piperidine, is purified by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

-

The purified N-Boc-4-(2-bromophenyl)piperidine is dissolved in a suitable organic solvent, such as dioxane or diethyl ether.

-

A solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Biological and Pharmacological Context

While no specific biological activity or signaling pathway has been documented for this compound, the constituent molecular fragments are of significant interest in medicinal chemistry.

-

The Piperidine Scaffold: The piperidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[2][3] Its conformational flexibility and the basicity of the nitrogen atom allow for favorable interactions with a wide range of biological targets.[2] Piperidine derivatives have shown a broad spectrum of pharmacological activities, including applications in oncology, central nervous system disorders, and infectious diseases.[4][5][6]

-

The Bromophenyl Moiety: The inclusion of a bromine atom on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other groups, modulate lipophilicity, and participate in halogen bonding, which can enhance binding affinity to target proteins. Bromophenol and bromophenyl-containing compounds have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents.[7]

The combination of these two pharmacologically relevant moieties in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(2-Bromophenyl)piperidine HCl.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(2-bromophenyl)piperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document details two principal methodologies: a Grignard reaction-based approach and a Suzuki-Miyaura cross-coupling strategy. Both pathways culminate in the formation of a Boc-protected intermediate, which is subsequently deprotected to yield the final hydrochloride salt.

Core Synthesis Strategy: A Two-Phase Approach

The synthesis of this compound is most effectively achieved through a two-phase strategy. The initial phase focuses on the construction of the carbon-carbon bond between the piperidine and bromophenyl moieties, with the piperidine nitrogen protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial to prevent side reactions and enhance the stability of the intermediates. The second phase involves the removal of the Boc group and the subsequent formation of the hydrochloride salt.

Pathway 1: Grignard Reaction

The Grignard reaction provides a classic and robust method for the formation of the C-C bond between the piperidine and bromophenyl rings. This pathway involves the reaction of a Grignard reagent derived from 1,2-dibromobenzene with N-Boc-4-piperidone.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF).

-

A solution of 1,2-dibromobenzene in anhydrous THF is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent, 2-bromophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0°C.

-

A solution of N-Boc-4-piperidone in anhydrous THF is then added dropwise to the Grignard reagent.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel provides the pure tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate.

Step 2: Reduction of the Tertiary Alcohol

-

The purified tertiary alcohol from the previous step is dissolved in a suitable solvent such as dichloromethane.

-

A reducing agent, for example, triethylsilane, is added, followed by a strong acid like trifluoroacetic acid, at 0°C.

-

The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

-

The reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

Pathway 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers a more modern and often higher-yielding alternative for the synthesis of the key C-C bond. This pathway involves the palladium-catalyzed coupling of a piperidine-derived organoboron reagent with 1,2-dibromobenzene.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

-

To a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (N-Boc-4-piperidone) in an appropriate solvent, a base such as lithium bis(trimethylsilyl)amide (LiHMDS) is added at low temperature (-78°C).

-

After stirring for a period, a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide), is added to form the corresponding vinyl triflate.

-

The resulting vinyl triflate is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane.

-

The reaction is heated until completion, and after workup and purification, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is obtained.

Step 2: Suzuki Coupling Reaction

-

The boronate ester from the previous step is coupled with 1,2-dibromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system) and a base (e.g., aqueous sodium carbonate or potassium phosphate) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

-

After cooling, the reaction is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography to yield tert-butyl 4-(2-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate.

Step 3: Reduction of the Double Bond

-

The product from the Suzuki coupling is dissolved in a solvent such as ethanol or methanol.

-

The solution is subjected to hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The reaction is monitored until the double bond is fully saturated.

-

The catalyst is removed by filtration, and the solvent is evaporated to give tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

Final Step: N-Boc Deprotection and Hydrochloride Salt Formation

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This procedure is common to both the Grignard and Suzuki pathways.

Experimental Protocol:

-

The tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate is dissolved in a suitable organic solvent, such as dioxane or ethyl acetate.

-

A solution of hydrogen chloride (HCl) in the same solvent (e.g., 4M HCl in dioxane) is added to the mixture.

-

The reaction is stirred at room temperature. The deprotection is usually accompanied by the precipitation of the hydrochloride salt.

-

The reaction progress is monitored by TLC until the starting material is no longer present.

-

The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether or hexane, and dried under vacuum to yield this compound as a solid.

Data Presentation

| Parameter | Pathway 1: Grignard Reaction | Pathway 2: Suzuki-Miyaura Coupling |

| Starting Materials | N-Boc-4-piperidone, 1,2-dibromobenzene | N-Boc-4-piperidone, 1,2-dibromobenzene, bis(pinacolato)diboron |

| Key Intermediates | tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate |

| Overall Yield | Moderate | Moderate to High |

| Reaction Conditions | Anhydrous conditions, cryogenic temperatures for Grignard formation | Inert atmosphere, elevated temperatures for coupling and hydrogenation |

| Reagents | Magnesium, triethylsilane, trifluoroacetic acid | Palladium catalysts, borane reagents, hydrogen gas |

| Advantages | Utilizes well-established, classical reactions. | Often provides higher yields and functional group tolerance. |

| Disadvantages | Grignard reagents are sensitive to moisture and protic functional groups. | Palladium catalysts can be expensive; requires multiple steps to install the boronate ester. |

Visualization of Synthetic Pathways

Caption: Overview of the Grignard and Suzuki-Miyaura synthesis pathways.

Starting Materials for the Synthesis of 4-(2-Bromophenyl)piperidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for the preparation of 4-(2-bromophenyl)piperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents. The document outlines common starting materials, detailed experimental protocols, and quantitative data to aid in the selection of an optimal synthetic strategy.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several strategic pathways, primarily involving the formation of the carbon-carbon bond between the piperidine and the 2-bromophenyl moieties. The choice of starting materials is often dictated by factors such as commercial availability, cost, and the desired scale of the synthesis. This guide explores two primary retrosynthetic approaches: a direct coupling method and a more versatile approach involving a protected piperidine intermediate and a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathways Overview

Two principal synthetic pathways for 4-(2-bromophenyl)piperidine are outlined below. Each pathway utilizes different starting materials and chemical transformations.

Mechanism of Action of 4-(2-Bromophenyl)piperidine Hydrochloride: A Review of Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for 4-(2-Bromophenyl)piperidine hydrochloride. A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific pharmacological data for this compound. While the piperidine moiety is a common scaffold in many biologically active molecules, the specific effects of the 2-bromophenyl substitution at the 4-position of the piperidine ring have not been characterized. This document summarizes the available chemical information for this compound and discusses the known pharmacological activities of structurally related compounds to provide a potential, albeit speculative, framework for future investigation.

Introduction

Piperidine and its derivatives are privileged structures in medicinal chemistry, found in numerous pharmaceuticals and natural products with a wide range of biological activities.[1][2] The structural rigidity and basic nitrogen atom of the piperidine ring allow for specific interactions with various biological targets. The substitution pattern on the piperidine ring and the nature of the substituents are critical determinants of the pharmacological profile. This guide focuses on this compound, a specific derivative whose mechanism of action is not yet elucidated in the public domain.

Chemical Information

This compound is a chemical compound with the molecular formula C₁₁H₁₅BrClN.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrClN | [3] |

| Molecular Weight | 276.60 g/mol | [3] |

| CAS Number | 1198285-51-6 | [3] |

| Synonyms | 4-(2-Bromophenyl)piperidine HCl | [3] |

Review of Publicly Available Data on Mechanism of Action

Extensive searches of scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical repositories like PubChem and ChemicalBook, did not yield any specific studies detailing the mechanism of action, molecular targets, or pharmacological effects of this compound. There is a notable absence of published data on its binding affinities, functional activity at any known receptors, enzymes, or ion channels, and its effects in biological systems.

Pharmacological Profile of Structurally Related Compounds

In the absence of direct data, examining the pharmacology of structurally similar compounds can offer potential avenues for future research. It is crucial to emphasize that these are not predictive of the activity of this compound and are provided for informational purposes only.

Phenylpiperidine Scaffolds

The 4-phenylpiperidine scaffold is a core component of many opioid analgesics, such as meperidine and fentanyl, where the phenyl group and the piperidine nitrogen are crucial for binding to opioid receptors. However, the nature and position of substituents on the phenyl ring and the piperidine nitrogen drastically alter the pharmacological profile.

Bromophenyl-Containing Piperidine Derivatives

While no data exists for the 2-bromo isomer, some research has been conducted on derivatives containing a 4-bromophenyl group. For instance, certain 4-(4-bromophenyl)piperidine derivatives have been synthesized and investigated for various activities, though specific mechanisms of action are often not fully characterized in the initial synthetic reports.

4-Benzylpiperidine

A structurally related compound, 4-benzylpiperidine, has been shown to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[4] It also exhibits weak monoamine oxidase inhibitor (MAOI) activity.[4]

-

Dopamine (DA) Releasing EC₅₀: 109 nM[4]

-

Norepinephrine (NE) Releasing EC₅₀: 41.4 nM[4]

-

Serotonin (5-HT) Releasing EC₅₀: 5,246 nM[4]

-

MAO-A IC₅₀: 130 µM[4]

-

MAO-B IC₅₀: 750 µM[4]

It is important to note that the linkage of the phenyl ring to the piperidine (directly in 4-(2-Bromophenyl)piperidine versus via a methylene bridge in 4-benzylpiperidine) will significantly impact the molecule's conformation and electronic properties, and thus its biological activity.

Hypothetical Signaling Pathways and Experimental Workflows for Future Investigation

Given the lack of data, any depiction of signaling pathways would be purely speculative. However, based on the activities of related compounds, future research could investigate the interaction of this compound with monoamine transporters or G-protein coupled receptors (GPCRs).

Below are example diagrams of logical workflows for future research to elucidate the mechanism of action.

Caption: A logical workflow for the initial screening of this compound.

Caption: A potential experimental workflow to investigate interactions with monoamine transporters.

Conclusion and Future Directions

There is currently no publicly available information on the mechanism of action of this compound. The information presented on structurally related compounds is not directly applicable but may provide a starting point for future research. To elucidate the pharmacological profile of this compound, a systematic investigation is required. This should begin with broad panel screening to identify potential molecular targets, followed by more focused binding and functional assays to characterize its activity at any identified targets. Further studies would then be needed to understand its effects in cellular and in vivo models to determine its therapeutic potential. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other under-characterized chemical entities.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. This compound | 1198285-51-6 [amp.chemicalbook.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of 4-Arylpiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its inherent conformational flexibility and the synthetic tractability of its substitution patterns have made it a cornerstone in the design of ligands for various G-protein coupled receptors (GPCRs) and enzymes. This technical guide provides a comprehensive overview of the biological activities of 4-arylpiperidine derivatives, with a focus on their interactions with opioid, dopamine, and serotonin receptors, as well as their inhibitory effects on cholinesterases and O-GlcNAcase. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and optimization of this versatile chemical class.

Modulation of Opioid Receptors

4-Arylpiperidine derivatives have been extensively investigated as modulators of opioid receptors, particularly the mu (μ), delta (δ), and kappa (κ) subtypes, which are central to pain perception and management. The structure-activity relationship (SAR) of these compounds as opioid ligands is well-documented, with specific structural features correlating with binding affinity and functional activity.

Quantitative Data: Opioid Receptor Binding Affinities and Functional Activities

The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀) of representative 4-arylpiperidine derivatives for the μ, δ, and κ opioid receptors.

| Compound | R Group (Aryl Substituent) | μ-OR Kᵢ (nM) | κ-OR Kᵢ (nM) | δ-OR Kᵢ (nM) | Reference |

| LY255582 | 3-OH | 0.6 | 1.8 | 39 | [1] |

| Analog 1 | 2-OH | 1.9 | 15 | 118 | [1] |

| Analog 2 | 4-OH | 11 | 22 | 260 | [1] |

| Analog 3 | 3-OCH₃ | 16 | 13 | 160 | [1] |

| Analog 4 | 3-OCONH₂ | 1.1 | 2.5 | 45 | [1] |

| Analog 5 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 | [1] |

| Compound 52 | - | 56.4 | - | - | [2] |

| Compound | μ-OR EC₅₀ (nM) | μ-OR Eₘₐₓ (%) | δ-OR EC₅₀ (nM) | δ-OR Eₘₐₓ (%) | κ-OR EC₅₀ (nM) | κ-OR Eₘₐₓ (%) | Reference |

| (3R, 4S)-23 | 0.0013 | 209.1 | 74.5 | 267.1 | 116.2 | 209.5 | [3] |

| Compound 12 | 180 | - | - | - | - | - | [4] |

| (S,S)-21 | 65 | - | - | - | - | - | [4] |

Structure-Activity Relationship (SAR) for Opioid Receptor Ligands

The binding affinity of 4-arylpiperidine derivatives at opioid receptors is significantly influenced by the nature and position of substituents on the aryl ring and the substituent on the piperidine nitrogen.

-

Aryl Substituents: A phenolic hydroxyl group at the meta-position (3-OH) of the aryl ring is generally optimal for high affinity at the μ-opioid receptor.[1] Moving the hydroxyl group to the ortho (2-OH) or para (4-OH) position typically leads to a decrease in affinity.[1] Methylation of the hydroxyl group (3-OCH₃) or its replacement with larger groups can also reduce binding affinity.[1]

-

Piperidine Nitrogen Substituents: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the functional activity (agonist vs. antagonist) and selectivity of the compounds.

Signaling Pathway of Opioid Receptors

Opioid receptors are classical G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effectors.

Modulation of Dopamine Receptors

4-Arylpiperidine derivatives are also prominent as ligands for dopamine receptors, particularly the D₂ and D₃ subtypes, which are implicated in various neurological and psychiatric disorders.

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ) of several 4-arylpiperazine derivatives, a closely related class, for dopamine D₂ and D₃ receptors.

| Compound | Arylpiperazine Moiety | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | Reference |

| 6 | 2-methoxyphenyl | - | 145 | [5] |

| 13 | 2,3-dichlorophenyl | - | 31 | [5] |

| 19 | 2,3-dichlorophenyl (butyl linker) | - | 0.13 - 4.97 | [5] |

| 27 | 2,3-dimethylphenyl (butyl linker) | - | 0.13 - 4.97 | [5] |

| 41 | 2,3-dichlorophenyl (butyl linker) | - | 0.13 - 4.97 | [5] |

| 14a | 4,4-difluoropiperidine ether | >2000 | 0.3 | [6] |

Structure-Activity Relationship (SAR) for Dopamine Receptor Ligands

For D₂ and D₃ receptor ligands, the nature of the aryl group on the piperidine/piperazine ring and the linker connecting it to another aromatic moiety are critical for affinity and selectivity.

-

Arylpiperazine Moiety: Substitution on the aryl ring of the piperazine can significantly impact D₃ receptor affinity, with 2,3-dichloro and 2,3-dimethyl substitutions showing high potency.[5]

-

Linker: Elongating the alkyl chain connecting the piperazine ring to a terminal arylcarboxamide generally improves D₃ receptor affinity.[5]

Modulation of Serotonin Receptors

The versatility of the 4-arylpiperidine scaffold extends to its interaction with various serotonin (5-HT) receptor subtypes, including 5-HT₁ₐ and 5-HT₂ₐ, which are targets for anxiolytics, antidepressants, and antipsychotics.

Quantitative Data: Serotonin Receptor Binding Affinities

The following table presents the binding affinities (Kᵢ) of representative arylpiperazine derivatives for serotonin receptors.

| Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | Reference |

| 8c | - | - | - | [7] |

| 20b | - | - | - | [7] |

| 29 | - | - | - | [7] |

| 12a | 41.5 | 315 | 42.5 | [8] |

| 9b | 23.9 | 39.4 | 45.0 | [8] |

Structure-Activity Relationship (SAR) for Serotonin Receptor Ligands

The SAR for serotonin receptor ligands is complex, with subtle structural modifications influencing affinity and functional activity at different subtypes. Long-chain arylpiperazine derivatives have been extensively studied, with the terminal fragment and the length of the alkyl chain being key determinants of the pharmacological profile.[9]

Inhibition of Cholinesterases

Certain 4-arylpiperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

The following table shows the half-maximal inhibitory concentrations (IC₅₀) of selected 4-arylpiperidine derivatives against AChE.

| Compound | AChE IC₅₀ (nM) | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | 5.7 | [10] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (21) | 0.56 | [11] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (19) | 1.2 | [12] |

Structure-Activity Relationship (SAR) for Acetylcholinesterase Inhibitors

For AChE inhibitors based on the 1-benzyl-4-substituted piperidine scaffold, the nature of the substituent at the 4-position is crucial for potent inhibition.

-

4-Position Substituent: The presence of a bulky, rigid moiety, such as an indanone or a phthalimidoethyl group, at the 4-position of the piperidine ring leads to high inhibitory potency.[10][12]

-

Piperidine Nitrogen: A basic nitrogen atom in the piperidine ring is important for activity.[11]

Inhibition of O-GlcNAcase

More recently, 4-arylpiperidine derivatives have been explored as inhibitors of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. OGA inhibition is a potential therapeutic strategy for neurodegenerative diseases such as Alzheimer's.

Quantitative Data: O-GlcNAcase Inhibition

The following table lists the half-maximal inhibitory and effective concentrations (IC₅₀ and EC₅₀) of a potent 4-(arylethynyl)piperidine derivative.

| Compound | OGA IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference |

| Compound 81 | 4.93 | 7.47 | - |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of 4-arylpiperidine derivatives.

Radioligand Binding Assay for GPCRs (Opioid, Dopamine, Serotonin)

Protocol:

-

Membrane Preparation:

-

Harvest cells expressing the receptor of interest or dissect the appropriate tissue.

-

Homogenize the cells or tissue in an ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration. Aliquots can be stored at -80°C.

-

-

Competition Binding Assay:

-

In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for μ-opioid receptors), and varying concentrations of the 4-arylpiperidine test compound.

-

For determining total binding, replace the test compound with assay buffer.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

-

Prepare serial dilutions of the 4-arylpiperidine test compound in the phosphate buffer.

-

Prepare a solution of acetylcholinesterase (AChE) in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and either the test compound solution or buffer for the control wells.

-

Add the AChE solution to each well and pre-incubate for a short period.

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of the product, thiocholine, with DTNB.

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

O-GlcNAcase (OGA) Inhibition Assay

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing a suitable buffer (e.g., sodium cacodylate, pH 6.5), the OGA enzyme, and varying concentrations of the 4-arylpiperidine test compound.

-

Include control reactions with no inhibitor.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

-

Incubate the reaction at 37°C for a defined period.

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a high pH solution like sodium carbonate if using pNP-GlcNAc).

-

Measure the absorbance or fluorescence of the product to determine the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Conclusion

The 4-arylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of a diverse range of biological targets. The extensive structure-activity relationship data available for this class of compounds provides a solid foundation for the rational design of novel therapeutics for pain, neurological and psychiatric disorders, and neurodegenerative diseases. The experimental protocols detailed in this guide offer a practical framework for the in vitro characterization of new 4-arylpiperidine derivatives, facilitating the advancement of drug discovery programs centered on this versatile chemical entity. As our understanding of the complex signaling pathways and molecular interactions underlying various diseases grows, the 4-arylpiperidine scaffold is poised to remain a key player in the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 9. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]

Potential Therapeutic Targets of 4-(2-Bromophenyl)piperidine: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 4-(2-Bromophenyl)piperidine based on the pharmacological activities of structurally related analogs. As of the latest literature review, no specific studies detailing the binding affinities or biological activities of 4-(2-Bromophenyl)piperidine (CAS 82212-00-8) have been published. Therefore, the information presented herein is predictive and intended to guide future research and drug discovery efforts.

Introduction

4-(2-Bromophenyl)piperidine is a synthetic compound featuring a piperidine ring attached to a bromophenyl group at the 4-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system (CNS) and other biological systems. The presence of the bromophenyl moiety suggests the potential for interactions with various receptors and transporters, making it an intriguing candidate for pharmacological investigation. This guide explores the most probable therapeutic targets of 4-(2-Bromophenyl)piperidine by examining the known biological activities of its isomers and other closely related phenylpiperidine derivatives.

Potential Therapeutic Targets

Based on the pharmacology of analogous compounds, the primary potential therapeutic targets for 4-(2-Bromophenyl)piperidine are hypothesized to be:

-

Sigma Receptors (σ1 and σ2)

-

Dopamine Transporter (DAT)

-

Serotonin Transporter (SERT)

-

Opioid Receptors (μ, δ, κ)

-

Acetylcholinesterase (AChE)

The following sections will delve into the rationale for each potential target, supported by available data from related compounds.

Sigma Receptors

Phenylpiperidine derivatives are well-known ligands for sigma receptors. These receptors are implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and neurodegenerative diseases.

Rationale for Targeting: The core phenylpiperidine structure is a common pharmacophore for sigma receptor ligands.

Supporting Evidence from Analogs: While no direct binding data for 4-(2-Bromophenyl)piperidine exists, numerous substituted phenylpiperidines exhibit high affinity for sigma-1 and sigma-2 receptors. For instance, the widely used sigma receptor ligand (+)-pentazocine contains a substituted piperidine ring.

Monoamine Transporters (DAT and SERT)

The structural similarity of 4-(2-Bromophenyl)piperidine to known monoamine reuptake inhibitors suggests it may interact with the dopamine and serotonin transporters. Inhibition of these transporters can be a therapeutic strategy for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Rationale for Targeting: The 4-phenylpiperidine moiety is a core element in several potent DAT and SERT inhibitors.

Supporting Evidence from Analogs: Derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have shown high affinity and selectivity for the dopamine transporter. Similarly, other piperidine derivatives have been identified as high-affinity ligands for the serotonin transporter. The substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity for these transporters.

Opioid Receptors

The 4-phenylpiperidine scaffold is famously present in the potent analgesic meperidine (Demerol) and its analogs, which act as agonists at the μ-opioid receptor.

Rationale for Targeting: The fundamental structure of 4-(2-Bromophenyl)piperidine is analogous to that of meperidine and other pethidine-class opioids.

Supporting Evidence from Analogs: Numerous N-substituted 4-phenylpiperidine derivatives have been synthesized and shown to possess high affinity for opioid receptors, acting as either agonists or antagonists depending on the substitution. For example, some N-benzyl piperidine derivatives exhibit potent analgesic properties.

Acetylcholinesterase (AChE)

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain piperidine-containing compounds have demonstrated potent AChE inhibitory activity.

Rationale for Targeting: The piperidine ring can serve as a crucial binding element within the active site of acetylcholinesterase.

Supporting Evidence from Analogs: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated as highly potent acetylcholinesterase inhibitors. These compounds highlight the potential of the piperidine core to be elaborated into effective anti-AChE agents.

Quantitative Data from Analogous Compounds

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of representative analogous compounds for the potential targets. It is crucial to reiterate that these values are for related molecules and not for 4-(2-Bromophenyl)piperidine itself.

| Target | Analogous Compound | Assay Type | Ki (nM) | IC50 (nM) |

| Sigma-1 Receptor | (+)-Pentazocine | Radioligand Binding | 3.1 | - |

| Dopamine Transporter | GBR 12909 | [³H]WIN 35,428 Binding | 1.4 | 14 |

| Serotonin Transporter | Paroxetine | [³H]Paroxetine Binding | 0.1 | - |

| μ-Opioid Receptor | Meperidine | [³H]DAMGO Binding | 110 | - |

| Acetylcholinesterase | Donepezil | Enzyme Inhibition | - | 5.7 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and would require optimization for the specific investigation of 4-(2-Bromophenyl)piperidine.

Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of 4-(2-Bromophenyl)piperidine for the sigma-1 receptor.

Materials:

-

Membrane preparations from cells expressing human sigma-1 receptors.

-

[³H]-(+)-Pentazocine (radioligand).

-

Haloperidol (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes (50-100 µg protein) with various concentrations of 4-(2-Bromophenyl)piperidine and a fixed concentration of [³H]-(+)-pentazocine (e.g., 1 nM).

-

For non-specific binding, a parallel set of tubes will contain a high concentration of haloperidol (e.g., 10 µM).

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[1][2]

Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the inhibitory potency (IC50) of 4-(2-Bromophenyl)piperidine on dopamine uptake.

Materials:

-

Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

-

[³H]-Dopamine.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Potent DAT inhibitor (e.g., GBR 12909) for control.

-

Scintillation counter.

Procedure:

-

Plate HEK293-hDAT cells in a 96-well plate and grow to confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of 4-(2-Bromophenyl)piperidine for 10-20 minutes at 37°C.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percent inhibition of dopamine uptake against the concentration of the test compound.[3][4]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency (IC50) of 4-(2-Bromophenyl)piperidine on acetylcholinesterase activity.

Materials:

-

Purified human acetylcholinesterase.

-

Acetylthiocholine iodide (substrate).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Microplate reader.

Procedure:

-

In a 96-well plate, add AChE enzyme solution to each well.

-

Add various concentrations of 4-(2-Bromophenyl)piperidine to the wells and pre-incubate for 15 minutes.

-

Initiate the reaction by adding a solution of acetylthiocholine and DTNB.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5][6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: General workflow for identifying and characterizing therapeutic targets.

Caption: Hypothesized signaling pathway involving the Sigma-1 receptor.

Conclusion

While direct experimental evidence is currently lacking, the structural features of 4-(2-Bromophenyl)piperidine strongly suggest its potential to interact with a range of therapeutically relevant targets within the central nervous system. Based on the activities of its close analogs, the sigma receptors, dopamine and serotonin transporters, opioid receptors, and acetylcholinesterase represent the most promising avenues for future investigation. The experimental protocols and predictive information provided in this guide are intended to serve as a foundation for researchers to unlock the therapeutic potential of this and related compounds. Further screening and detailed pharmacological characterization are essential to validate these hypotheses and to determine the specific biological activity profile of 4-(2-Bromophenyl)piperidine.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: 4-(2-bromophenyl)piperidine hydrochloride (CAS 1198285-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-bromophenyl)piperidine hydrochloride, with CAS number 1198285-51-6, is a heterocyclic compound belonging to the 4-phenylpiperidine class of molecules. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds that target the central nervous system (CNS). The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, serves as a versatile scaffold in drug design, offering opportunities for structural modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. The presence of a 2-bromophenyl substituent at the 4-position of the piperidine ring suggests its potential as a research chemical for exploring structure-activity relationships in various CNS targets. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, based on available data and inferences from structurally related molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 1198285-51-6 | [1] |

| IUPAC Name | 4-(2-bromophenyl)piperidine;hydrochloride | |

| Molecular Formula | C₁₁H₁₄BrN·HCl | [1] |

| Molecular Weight | 276.60 g/mol | [1] |

| Monoisotopic Mass | 239.03096 Da (free base) | [2] |

| Appearance | Solid (form may vary) | |

| Storage Temperature | 2-8°C | |

| Predicted XlogP | 2.7 (for free base) | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been prominently published, its synthesis can be inferred from established methods for analogous 4-phenylpiperidine derivatives. A common and effective strategy involves the synthesis of the piperidine ring followed by the introduction of the aryl group, or the construction of the substituted piperidine from a precursor already containing the aryl moiety.

A plausible synthetic route would be the hydrogenation of a corresponding tetrahydropyridine precursor. This method is widely used for the synthesis of saturated heterocycles.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Adapted from a similar synthesis)

The following is a generalized protocol for the hydrogenation of a tetrahydropyridine precursor, adapted from the synthesis of 4-(4-bromophenyl)piperidine[3]. This protocol would need to be optimized for the specific synthesis of the 2-bromo isomer.

Materials:

-

4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine

-

Methanol (anhydrous)

-

Triethylamine

-

Rhodium on carbon (Rh/C) catalyst (or Palladium on carbon, Pd/C)

-

Hydrogen gas

-

Inert gas (e.g., Argon or Nitrogen)

-

Filter aid (e.g., Celite®)

-

Hydrochloric acid solution (e.g., 4 M in dioxane or ethereal HCl)

-

Ethyl acetate

Procedure:

-

Preparation: In a suitable reaction vessel, dissolve 4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine in anhydrous methanol. Add triethylamine to the solution.

-

Catalyst Addition: Under an inert atmosphere, carefully add the Rh/C catalyst to the reaction mixture.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with methanol.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-bromophenyl)piperidine free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent such as ethyl acetate. Slowly add a solution of hydrochloric acid (e.g., 4 M in dioxane or ethereal HCl) with stirring.

-

Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield this compound.

Analytical Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.03824 |

| [M+Na]⁺ | 262.02018 |

| [M-H]⁻ | 238.02368 |

| [M+NH₄]⁺ | 257.06478 |

| [M+K]⁺ | 277.99412 |

| [M]⁺ | 239.03041 |

| [M]⁻ | 239.03151 |

Data for the free base, 4-(2-bromophenyl)piperidine. Source:[2]

Potential Biological Activity and Uses

The 4-phenylpiperidine scaffold is a well-established pharmacophore for a variety of CNS targets. Although specific biological data for this compound is limited in the public domain, its structural features suggest potential interactions with several key protein families involved in neurotransmission.

Monoamine Transporters

Derivatives of 4-phenylpiperidine are known to exhibit affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters. Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs. The nature and position of the substituent on the phenyl ring can significantly influence the potency and selectivity for these transporters.

Sigma Receptors

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for several CNS-active drugs. Many 4-phenylpiperidine derivatives have been shown to bind to sigma receptors with high affinity. Ligands for sigma receptors are being investigated for their potential in treating neurodegenerative diseases, psychiatric disorders, and pain.

Opioid Receptors

The 4-phenylpiperidine structure is a core element of several synthetic opioids, such as pethidine (meperidine). These compounds typically act as agonists at the μ-opioid receptor, leading to analgesic effects.

The diagram below illustrates the potential signaling pathways and molecular targets that may be modulated by 4-phenylpiperidine derivatives like the compound of interest.

Caption: Potential molecular targets and pathways for 4-phenylpiperidine derivatives.

Applications in Research and Drug Development

Given its chemical structure, this compound is a valuable tool for researchers in several areas:

-

Lead Optimization: It can serve as a starting point or an intermediate in the synthesis of more complex molecules with tailored pharmacological profiles. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions.

-

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this ortho-bromo derivative with its meta and para isomers, as well as with other halogenated and non-halogenated analogs, researchers can gain insights into the specific structural requirements for binding to various CNS targets.

-

Radioligand Development: The presence of a bromine atom allows for the potential development of radiolabeled versions (e.g., with ⁷⁶Br or ⁷⁷Br) for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to study the distribution and density of its target receptors in the brain.

Safety and Handling

Based on information for related compounds, this compound should be handled with care in a laboratory setting. The following hazard statements are associated with the analogous 4-(4-bromophenyl)piperidine hydrochloride[4]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 1198285-51-6) is a chemical entity with significant potential for CNS research and drug development. While specific biological data for this compound is not extensively documented, its structural relationship to a well-studied class of pharmacologically active molecules provides a strong basis for its investigation as a modulator of monoamine transporters, sigma receptors, and potentially opioid receptors. The information provided in this guide, including its chemical properties, plausible synthetic routes, and inferred biological activities, serves as a valuable resource for scientists and researchers working to uncover the therapeutic potential of novel piperidine derivatives. Further experimental investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its utility in the development of new treatments for neurological and psychiatric disorders.

References

- 1. 1198285-51-6 | this compound - Capot Chemical [capotchem.com]

- 2. PubChemLite - this compound (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 3. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(2-Bromophenyl)piperidine Hydrochloride: A Technical Guide to Solubility and Stability Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-Bromophenyl)piperidine hydrochloride, focusing on its solubility and stability profiles. While specific experimental data for this compound is not publicly available, this document outlines the standardized experimental protocols necessary for its characterization. The methodologies described herein are based on established principles in pharmaceutical sciences for the evaluation of active pharmaceutical ingredients (APIs), particularly for hydrochloride salts of weakly basic compounds. This guide is intended to equip researchers with the necessary information to conduct a thorough evaluation of this compound for research and development purposes.

Compound Profile

This compound is a piperidine derivative. Piperidine and its analogues are significant structural motifs in a wide array of pharmaceuticals and biologically active compounds, often investigated for neurological and psychiatric applications.[1][2] The hydrochloride salt form is common for amine-containing compounds, often used to improve properties such as solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | PubChemLite |

| Molecular Formula | C₁₁H₁₅BrClN | ChemicalBook[3] |

| Molecular Weight | 276.60 g/mol | ChemicalBook[3] |

| CAS Number | 1198285-51-6 | ChemicalBook[3] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

| Predicted XlogP | 2.7 | PubChemLite[4] |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium. As a salt of a weak base, its solubility is expected to be higher in acidic conditions where the piperidine nitrogen is protonated, and decrease as the pH increases towards and beyond its pKa.[3][5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6]

Objective: To determine the saturated solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Calibrated analytical balance

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), 0.1 N HCl, and relevant organic solvents (e.g., ethanol, methanol, DMSO).

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The solid phase should be clearly visible.

-

Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6]

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Table 2: Representative Solubility Data Table (Hypothetical)

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.0 | 25 | Data to be determined | Data to be determined |

| PBS | 4.5 | 25 | Data to be determined | Data to be determined |

| Purified Water | ~6-7 | 25 | Data to be determined | Data to be determined |

| PBS | 7.4 | 25 | Data to be determined | Data to be determined |

| Ethanol | N/A | 25 | Data to be determined | Data to be determined |

| DMSO | N/A | 25 | Data to be determined | Data to be determined |

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the solubility of the compound as a function of pH.

Procedure: This can be achieved by performing the shake-flask method across a wide range of pH values (e.g., pH 1 to 10) using appropriate buffer systems. This data is crucial for predicting the compound's behavior in the gastrointestinal tract.[5] The resulting profile will typically show high solubility at low pH, which decreases as the pH approaches the pKa of the piperidine moiety, eventually plateauing at the intrinsic solubility of the free base.[3][6]

Stability Profile

Evaluating the chemical stability of this compound is essential to ensure its integrity during storage, handling, and in formulated products. Stability is typically assessed through forced degradation studies and long-term stability testing.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways.[7] These studies expose the compound to conditions more severe than those expected during storage.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Forced degradation conditions:

-

Acidic: 0.1 N to 1 N HCl at elevated temperature (e.g., 80°C)

-

Basic: 0.1 N to 1 N NaOH at elevated temperature (e.g., 80°C)

-

Oxidative: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature

-

Thermal: Dry heat (e.g., 105°C) for a specified duration

-

Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines

-

Procedure:

-

Prepare solutions of this compound in water or a suitable co-solvent.

-

Expose the solutions to the different stress conditions outlined above for various time points. For thermal stress, the solid compound is used.

-

At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples.

-

Analyze the samples using a high-resolution chromatographic method (e.g., RP-HPLC with a C18 column). The mobile phase should be optimized to separate the parent compound from all degradation products.[8][9]

-

The use of a PDA detector allows for the assessment of peak purity, while an MS detector can help in the tentative identification of degradation products.

-

The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation pathways are observed.

Table 3: Representative Forced Degradation Data Table (Hypothetical)

| Stress Condition | Duration | Parent Compound Remaining (%) | No. of Degradants | Observations |

| 0.1 N HCl, 80°C | 24h | Data to be determined | Data to be determined | e.g., Major degradant at RRT 0.85 |

| 0.1 N NaOH, 80°C | 24h | Data to be determined | Data to be determined | e.g., Significant degradation |

| 6% H₂O₂, RT | 24h | Data to be determined | Data to be determined | e.g., Minor degradation |

| 105°C Dry Heat | 48h | Data to be determined | Data to be determined | e.g., Stable |

| Photolytic (ICH Q1B) | 7 days | Data to be determined | Data to be determined | e.g., Stable |

Visualized Workflows

The following diagrams illustrate the logical workflow for characterizing a novel research compound like this compound.

Caption: Workflow for initial solubility assessment.

Caption: Workflow for stability profile determination.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. PubChemLite - this compound (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. ijsdr.org [ijsdr.org]

- 8. researchgate.net [researchgate.net]

- 9. questjournals.org [questjournals.org]

An In-depth Technical Guide on the Spectroscopic Data for 4-(2-Bromophenyl)piperidine Hydrochloride

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Bromophenyl)piperidine hydrochloride, tailored for researchers, scientists, and drug development professionals. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following sections provide predicted data based on analogous compounds and spectroscopic principles.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of similar structures, including 4-(4-bromophenyl)piperidine. The presence of the hydrochloride salt will lead to a downfield shift of protons and carbons near the protonated nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.5 - 8.5 | Broad Singlet | 2H | N-H₂⁺ |

| 7.65 | Doublet | 1H | Ar-H |

| 7.40 | Triplet | 1H | Ar-H |

| 7.25 | Doublet | 1H | Ar-H |

| 7.15 | Triplet | 1H | Ar-H |

| 3.60 - 3.40 | Multiplet | 2H | Piperidine C2/C6-H (axial) |

| 3.20 - 3.00 | Multiplet | 2H | Piperidine C2/C6-H (equatorial) |

| 3.10 - 2.90 | Multiplet | 1H | Piperidine C4-H |

| 2.20 - 2.00 | Multiplet | 2H | Piperidine C3/C5-H (axial) |

| 2.00 - 1.80 | Multiplet | 2H | Piperidine C3/C5-H (equatorial) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.0 | Ar-C (C-Br) |

| 133.0 | Ar-CH |

| 130.0 | Ar-CH |

| 128.5 | Ar-CH |

| 125.0 | Ar-CH |

| 123.0 | Ar-C (C-Piperidine) |

| 45.0 | Piperidine C2/C6 |

| 40.0 | Piperidine C4 |

| 31.0 | Piperidine C3/C5 |

Solvent: DMSO-d₆

The predicted IR spectrum of this compound is characterized by the vibrational modes of the piperidinium ion, the substituted benzene ring, and the carbon-bromine bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2700 | Strong, Broad | N-H⁺ stretching vibrations |

| 2700 - 2400 | Medium, Broad | N-H⁺ stretching and combination bands |

| 1600 - 1580 | Medium | C=C aromatic stretching |

| 1480 - 1440 | Medium | C=C aromatic stretching |

| 1100 - 1000 | Medium | C-N stretching |

| 750 - 700 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

| 650 - 550 | Medium | C-Br stretching |

Mass spectrometry data for this compound would typically be acquired using a soft ionization technique like Electrospray Ionization (ESI). The data presented here is based on predicted values for the protonated molecule [M+H]⁺, where M is the free base 4-(2-Bromophenyl)piperidine.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.0382 |

| [M+Na]⁺ | 262.0202 |

| [M+K]⁺ | 277.9941 |

M = 4-(2-Bromophenyl)piperidine (C₁₁H₁₄BrN)

Experimental Protocols

The following sections detail standard procedures for obtaining the spectroscopic data presented above.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for several hours and store it in a desiccator.[1]

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr.[2] The mixture should be a fine, homogeneous powder.[1]

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[1]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum should be collected using an empty sample holder or a pure KBr pellet.[3]

Data Processing:

-

The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

-

The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-